molecular formula C15H14O2 B2733501 Biphenyl-3-ylacetic acid methyl ester CAS No. 75852-28-7

Biphenyl-3-ylacetic acid methyl ester

Cat. No.: B2733501
CAS No.: 75852-28-7
M. Wt: 226.275
InChI Key: VKBCJIJGDJYNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-3-ylacetic acid methyl ester: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where a methyl ester group is attached to the acetic acid moiety at the 3-position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Biphenyl-3-ylacetic acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

    Fischer Esterification: This method involves heating biphenyl-3-ylacetic acid with methanol and an acid catalyst, such as hydrochloric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of biphenyl-3-ylacetic acid methyl ester often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Biphenyl-3-ylacetic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Biphenyl-3-ylacetic acid or biphenyl-3-yl ketone.

    Reduction: Biphenyl-3-ylacetic alcohol.

    Substitution: Nitro-biphenyl-3-ylacetic acid methyl ester or halo-biphenyl-3-ylacetic acid methyl ester.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use in drug development due to its structural similarity to biologically active compounds.
  • Investigated for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which biphenyl-3-ylacetic acid methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active biphenyl-3-ylacetic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

  • Biphenyl-4-ylacetic acid methyl ester
  • Biphenyl-2-ylacetic acid methyl ester
  • Phenylacetic acid methyl ester

Comparison:

  • Biphenyl-3-ylacetic acid methyl ester is unique due to the position of the acetic acid moiety on the biphenyl ring, which can influence its reactivity and interactions with other molecules.
  • Compared to biphenyl-4-ylacetic acid methyl ester, the 3-position derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
  • Phenylacetic acid methyl ester lacks the biphenyl structure, resulting in different physical and chemical properties, such as solubility and reactivity.

Properties

IUPAC Name

methyl 2-(3-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBCJIJGDJYNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (588 μL) was added to a solution of 3-bromophenyl acetic acid (10 g, 46.5 mmol) in methanol (100 mL). The mixture was refluxed for 1.5 h and then cooled to ambient temperature and evaporated under reduced pressure to afford a residue. The residue was redissolved in diethyl ether (500 mL), washed with water (2×100 mL), brine (100 mL), dried (MgSO4) and then evaporated under reduced pressure to afford 3-bromophenyl acetic acid methyl ester (10.65 g). The 3-bromophenyl acetic acid methyl ester was dissolved in toluene (17 mL) then phenyl boronic acid (6.8 g, 55.69 mmol) added, followed by a aqueous solution of sodium carbonate (93 mL, 2M) and tetrakis(triphenylphosphine)palladium (1.6 g, 1.41 mmol). The mixture was stirred overnight then cooled to ambient temperature and an aqueous solution of saturated ammonium chloride (100 mL) added. The mixture was extracted with ethyl acetate (2×200 mL), died (Na2SO4) and evaporated under reduced pressure to afford a residue. Flash chromatography of the residue over silica (200 g) using ethyl acetate:heptane (3:48) as the eluent gave biphenyl-3-yl acetic acid methyl ester, yield 10.5 g, (99%), TLC (single UV spot, Rf=0.24, 10% ethyl acetate in heptane), analytical HPLC Rt=19.55 min, HPLC-MS (single main UV peak with Rt=9.35 min, 227.1 [M+H]+).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
93 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
1.6 g
Type
catalyst
Reaction Step Six
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of phenylboronic acid (1.000 g, 8.20 mmol), methyl 3-bromophenylacetate (1.691 g, 7.38 mmol), Na2CO3 (1.738 g, 16.4 mmol), tetrakis(triphenylphosphine)palladium(0) (0.474 g, 0.41 mmol), toluene (30 mL), and water (5 mL) was heated under reflux for 20 h. The reaction mixture was diluted with water (20 mL) and the volatiles were removed in vacuo. The aqueous solution was washed with EtOAc (4×20 mL). The organic solutions were combined, washed with 1N NaOH (15 mL) followed by water (15 mL). The organic solution was dried (MgSO4), filtered and concentrated in vacuo. Purification by medium pressure chromatography (79:1 hexanes:EtOAc to 39:1 hexanes:EtOAc) provided biphenyl-3-yl-acetic acid methyl ester (1.316 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.691 g
Type
reactant
Reaction Step One
Quantity
1.738 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.474 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.